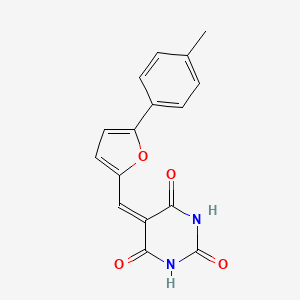

5-(5-p-Tolyl-furan-2-ylmethylene)-pyrimidine-2,4,6-trione

説明

5-(5-p-Tolyl-furan-2-ylmethylene)-pyrimidine-2,4,6-trione is a pyrimidine-trione derivative featuring a furan ring substituted at the 5-position with a p-tolyl (4-methylphenyl) group. This compound belongs to a broader class of barbituric acid analogs, which are characterized by a pyrimidine-2,4,6-trione core modified with aromatic or heterocyclic substituents. The p-tolyl group introduces electron-donating methyl substituents, which may enhance lipophilicity and influence intermolecular interactions in biological or material science applications .

特性

IUPAC Name |

5-[[5-(4-methylphenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4/c1-9-2-4-10(5-3-9)13-7-6-11(22-13)8-12-14(19)17-16(21)18-15(12)20/h2-8H,1H3,(H2,17,18,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTKIZRWVKQEKAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)NC(=O)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-p-Tolyl-furan-2-ylmethylene)-pyrimidine-2,4,6-trione typically involves the condensation of 5-(p-tolyl)-2-furaldehyde with barbituric acid under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated under reflux to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

化学反応の分析

Types of Reactions

5-(5-p-Tolyl-furan-2-ylmethylene)-pyrimidine-2,4,6-trione can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The compound can be reduced to form dihydrofuran derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

Oxidation: Furan-2,5-dione derivatives.

Reduction: Dihydrofuran derivatives.

Substitution: Nitro or halogenated derivatives of the original compound.

科学的研究の応用

5-(5-p-Tolyl-furan-2-ylmethylene)-pyrimidine-2,4,6-trione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

作用機序

The mechanism of action of 5-(5-p-Tolyl-furan-2-ylmethylene)-pyrimidine-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

類似化合物との比較

Thermal and Spectral Properties

- Melting Points: Amino-substituted derivatives (e.g., 4-N,N-dimethylaminophenyl) exhibit higher decomposition temperatures (~200°C) compared to alkylamino analogs (~167°C), attributed to enhanced intermolecular interactions .

- Spectroscopic Signatures: The pyrimidine-trione core generates characteristic NMR signals (e.g., carbonyl resonances at δ 160–170 ppm in ¹³C NMR) and IR stretches (C=O at 1670–1697 cm⁻¹) .

生物活性

5-(5-p-Tolyl-furan-2-ylmethylene)-pyrimidine-2,4,6-trione is a heterocyclic compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical formula for 5-(5-p-Tolyl-furan-2-ylmethylene)-pyrimidine-2,4,6-trione is , with a molecular weight of approximately 296.277 g/mol. The compound features a pyrimidine ring fused with a furan moiety and a p-tolyl group, which contributes to its unique properties and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 296.277 g/mol |

| CAS Number | 304896-41-1 |

Synthesis

The synthesis typically involves the condensation of 5-(p-tolyl)-2-furaldehyde with barbituric acid under acidic or basic conditions, often using solvents like ethanol or acetic acid. This reaction is crucial for forming the pyrimidine structure fused with the furan ring.

Anticancer Activity

Recent studies have indicated that compounds similar to 5-(5-p-Tolyl-furan-2-ylmethylene)-pyrimidine-2,4,6-trione exhibit significant anticancer properties. For instance:

- In vitro Studies : Various derivatives have been tested against cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and Colo-205 (colon cancer). Compounds derived from pyrimidine structures have shown IC50 values lower than established chemotherapeutic agents like etoposide .

- Mechanism of Action : The proposed mechanism includes the induction of apoptosis and inhibition of cell proliferation through various pathways, including the modulation of VEGFR signaling .

Antimicrobial Activity

In addition to anticancer properties, 5-(5-p-Tolyl-furan-2-ylmethylene)-pyrimidine-2,4,6-trione has been evaluated for its antimicrobial potential:

- Microbial Testing : Studies have shown that similar compounds possess activity against a range of microbial strains including E. coli, S. aureus, and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were determined to assess efficacy .

Case Studies

-

Antitumor Activity Evaluation :

- A study compared the anticancer effects of various pyrimidine derivatives on MCF-7 cell lines. The most active compound demonstrated an IC50 value significantly lower than that of etoposide.

- Results indicated that modifications in the pyrimidine structure could enhance anticancer activity by improving solubility and bioavailability.

-

Antimicrobial Efficacy :

- A series of tests were conducted to evaluate the antimicrobial activity against multiple strains. The results showed that certain derivatives exhibited potent activity with MIC values ranging from 32 µg/mL to 128 µg/mL against E. coli and S. aureus.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。